

Application Notes and Protocols: Checkerboard Assay for Amikacin Synergistic Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amiquinsin

Cat. No.: B1666002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, presents a promising approach to overcome resistance, enhance bactericidal activity, and reduce the likelihood of developing further resistance. Amikacin, a potent aminoglycoside antibiotic, is often used in combination with other antimicrobial agents to broaden its spectrum of activity and achieve synergistic effects, particularly against challenging Gram-negative pathogens.

This document provides a detailed protocol for the checkerboard assay, a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic interactions between amikacin and a second antimicrobial agent. The data generated from this assay is crucial for preclinical drug development and for guiding the selection of effective combination therapies.

Data Presentation: Amikacin Synergistic Interactions

The following table summarizes representative quantitative data from checkerboard assays investigating the synergistic effects of amikacin in combination with other antibiotics against

common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Bacteria I Strain	Amikaci n MIC (µg/mL)	Co- antibioti c	Co- antibioti c MIC (µg/mL)	Amikaci n MIC in Combin ation (µg/mL)	Co- antibioti c MIC in Combin ation (µg/mL)	FICI	Interacti on
Pseudom onas aerugino sa	16	Ceftazidi me	8	4	1	0.375	Synergy
Pseudom onas aerugino sa	256	Imipene m	256	64	32	0.375	Synergy
Klebsiella pneumon iae	8	Meropen em	4	2	0.5	0.375	Synergy
Acinetob acter baumann ii	32	Colistin	2	8	0.5	0.5	Additive
Escheric hia coli	4	Piperacilli n	16	2	8	1.0	Indifferen ce

Note: The values presented are for illustrative purposes and may vary depending on the specific bacterial isolates and experimental conditions.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol details the steps for performing a checkerboard assay to determine the synergistic effects of amikacin with a second antibiotic.

Materials and Reagents

- Amikacin (potency-adjusted powder)
- Second antibiotic of interest (potency-adjusted powder)
- Appropriate solvents for each antibiotic (e.g., sterile deionized water, DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates (U- or V-bottom)
- Bacterial inoculum (prepared to 0.5 McFarland standard)
- Sterile reservoirs and multichannel pipettes
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microplate reader (optional, for spectrophotometric reading)

Procedure

1. Preparation of Antibiotic Stock Solutions:

- Prepare stock solutions of amikacin and the second antibiotic in their respective solvents at a concentration at least 10-fold higher than the highest concentration to be tested.
- Ensure complete dissolution and sterilize by filtration if necessary.

2. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:

- Prior to the checkerboard assay, determine the MIC of each antibiotic alone against the test organism using the broth microdilution method according to CLSI guidelines. This will inform the concentration range to be used in the checkerboard setup.

3. Preparation of Antibiotic Dilutions in a 96-Well Plate:

- Drug A (Amikacin): In a sterile 96-well plate, prepare two-fold serial dilutions of amikacin horizontally (e.g., across columns 1 to 10) in CAMHB. The final volume in each well should be 50 μ L.
- Drug B (Second Antibiotic): Prepare two-fold serial dilutions of the second antibiotic vertically (e.g., down rows A to G) in CAMHB. The final volume in each well should be 50 μ L.
- The resulting plate will have a grid of wells containing various combinations of the two antibiotics.
- Controls:
 - Drug A MIC: Row H should contain only the serial dilutions of amikacin (50 μ L of drug and 50 μ L of broth).
 - Drug B MIC: Column 11 should contain only the serial dilutions of the second antibiotic (50 μ L of drug and 50 μ L of broth).
 - Growth Control: Well H12 should contain 100 μ L of CAMHB without any antibiotic.
 - Sterility Control: One well should contain 100 μ L of uninoculated CAMHB.

4. Inoculation:

- Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Add 100 μ L of the prepared inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each test well will be 200 μ L.

5. Incubation:

- Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-24 hours in ambient air.^[1]

6. Reading the Results:

- After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
- Determine the MIC of amikacin alone (from row H) and the second antibiotic alone (from column 11).
- For the combination wells, identify the wells that show no growth. The concentrations of amikacin and the second antibiotic in these wells are the MICs in combination.

7. Data Analysis: Calculation of the Fractional Inhibitory Concentration Index (FICI):

- The FICI is calculated to determine the nature of the interaction between the two antibiotics. [\[1\]](#)
- The formula for calculating the FICI is as follows: $FICI = FIC \text{ of Amikacin} + FIC \text{ of Co-antibiotic}$ Where:
 - $FIC \text{ of Amikacin} = (\text{MIC of Amikacin in combination}) / (\text{MIC of Amikacin alone})$
 - $FIC \text{ of Co-antibiotic} = (\text{MIC of Co-antibiotic in combination}) / (\text{MIC of Co-antibiotic alone})$
- The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the FICI for that combination.

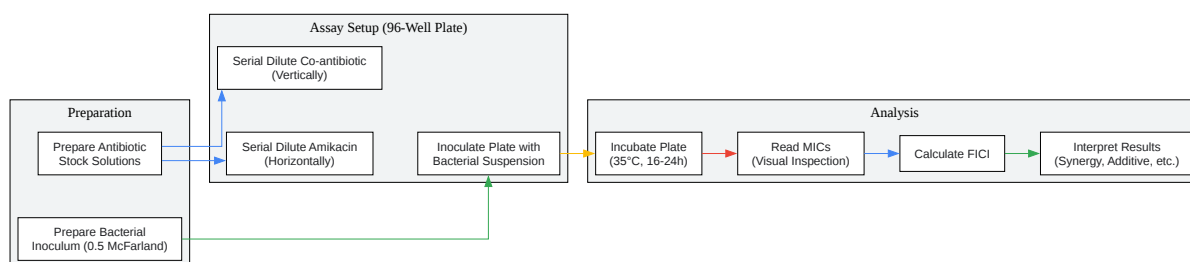
8. Interpretation of Results:

The interaction is interpreted based on the calculated FICI value:

- Synergy: $FICI \leq 0.5$
- Additive/Indifference: $0.5 < FICI \leq 4.0$ [\[1\]](#)
- Antagonism: $FICI > 4.0$ [\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the checkerboard assay protocol.



[Click to download full resolution via product page](#)

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Checkerboard Assay for Amikacin Synergistic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666002#checkerboard-assay-protocol-for-amikacin-synergistic-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com